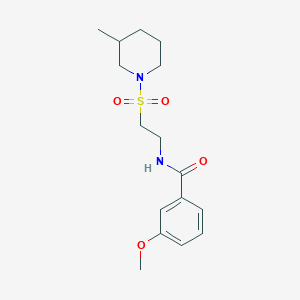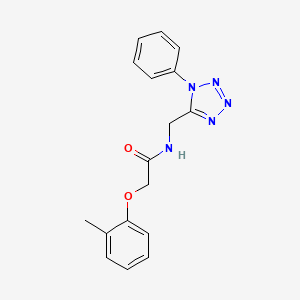
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing tetrazolyl moieties, similar to “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide”, involves complex chemical reactions that leverage the unique reactivity of tetrazoles. Tetrazoles are polynitrogen heterocyclic systems known for their ability to form strong hydrogen bonds and penetrate biological membranes due to their high metabolic stability. The synthesis of such compounds often aims to incorporate the tetrazolyl group into amino acids or peptides to enhance their biological activity, making them promising for medicinal chemistry (Popova & Trifonov, 2015).
Molecular Structure Analysis
The molecular structure of “this compound” includes a tetrazole ring, which is a five-membered aromatic heterocycle with four nitrogen atoms. This structure confers certain electronic properties, such as a planar poly-nitrogen electron-rich feature, significantly influencing the compound's reactivity and potential applications in medicinal, agrochemical, and material science fields (Dai et al., 2013).
Chemical Reactions and Properties
Tetrazole-containing compounds, by virtue of their polynitrogen structure, can engage in a variety of chemical reactions, including serving as bases or acids in different contexts. Their ability to form strong hydrogen bonds makes them suitable for a range of chemical transformations. The specific chemical reactions and properties of “this compound” would depend on the substituents attached to the tetrazole and acetamide moieties, influencing their pharmacological activities and chemical stability.
Physical Properties Analysis
While specific data on “this compound” are not directly available, the physical properties of tetrazole-containing compounds generally include solid-state stability and a tendency to form crystalline structures. These properties are crucial for the compound's storage, handling, and formulation into potential applications.
Chemical Properties Analysis
The chemical properties of tetrazole-containing compounds, including reactivity, stability, and solubility, are influenced by the presence of the tetrazole ring. The electron-rich nature of the tetrazole ring makes these compounds reactive towards electrophilic agents and capable of participating in nucleophilic substitution reactions. The high metabolic stability and membrane permeability also hint at the potential of “this compound” for further exploration in drug development and other fields.
References
Applications De Recherche Scientifique
Anticancer Potential
N-((1-Phenyl-1H-tetrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide and its derivatives have been explored for their potential in anticancer therapy. A study by Evren, A., et al. (2019) investigated the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the compound , for their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as therapeutic agents.
Coordination Complexes and Antioxidant Activity
Research has also been conducted on coordination complexes constructed from pyrazole-acetamide derivatives, which include structures related to this compound. A study by Chkirate, K., et al. (2019) found that these complexes exhibit significant antioxidant activity, suggesting potential applications in combating oxidative stress-related disorders.
Electronic Applications in Electroplating
Tetrazole derivatives, which include this compound, have been studied for their applications in electronic manufacturing, specifically in the electroplating of copper microvias. Lei, Z., et al. (2015) demonstrated that these derivatives can act as levelers, improving the quality and uniformity of copper deposition, which is crucial in the production of printed circuit boards.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-13-7-5-6-10-15(13)24-12-17(23)18-11-16-19-20-21-22(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYORKJPSKFOPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)
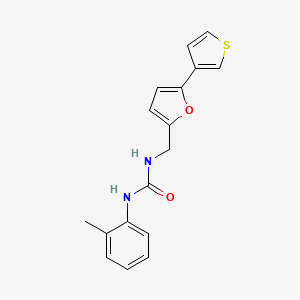
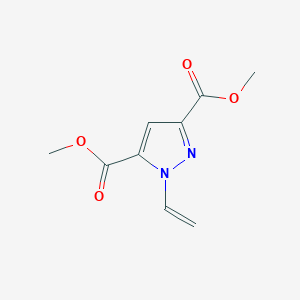
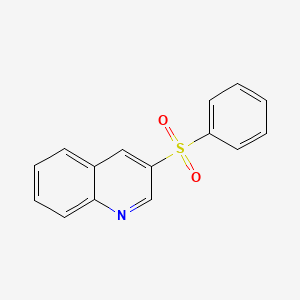
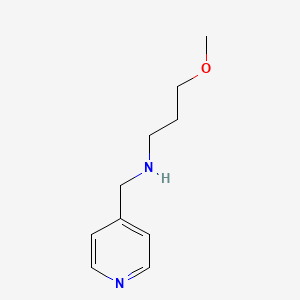
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)
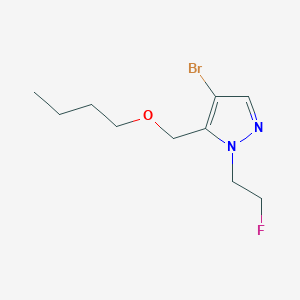
![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)
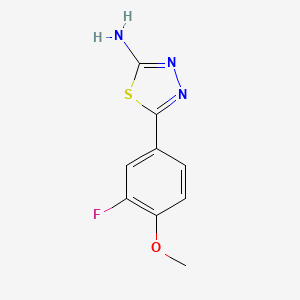
![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)
